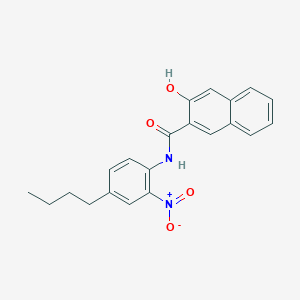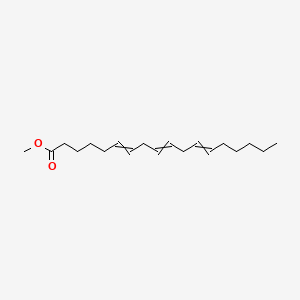
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group. The compound also contains a nitrophenyl group with a butyl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 4-butylphenol to introduce the nitro group, followed by coupling with 3-hydroxynaphthalene-2-carboxylic acid under amide formation conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butyl-2-nitrophenyl)acetamide
- 4-butyl-2-nitrophenol
- 3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-butyl-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-6-14-9-10-18(19(11-14)23(26)27)22-21(25)17-12-15-7-4-5-8-16(15)13-20(17)24/h4-5,7-13,24H,2-3,6H2,1H3,(H,22,25) |
InChI Key |
NOUUKKFMJGUMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)


![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)

![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)
